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NU-7107 hydroxylation site modification
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Compound Focus: NU-7107

Cat. No.: S548532

NU-7107: Compound Profile

This table summarizes the core identification and chemical data for NU-7107:

Property

Description

IUPAC Name

CAS Registry Number

Molecular Formula

Molecular Weight

Melting Point

Mechanism of Action

Primary Research
Application

rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-
one [1]

503465-21-2 [1]

C1sH19N302 [1]

309.36 g/mol [1]

208-209 °C (in ethanol) [1]

Potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK)
[2] [1]

Investigational compound with potential anticancer activity, often studied
for radiosensitization [2].

Frequently Asked Questions (FAQSs)
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Q1: What is the primary metabolic pathway of NU-7026, a close analogue of NU-7107? The morpholine
ring of NU-7026 undergoes extensive metabolism, primarily through multiple hydroxylations. The major
excretion product in urine is a glucuronide conjugate of a bis-hydroxylated metabolite. Specifically, C-2 of

the morpholine ring was identified as a major site of oxidation [2].

Q2: How can I confirm if a potential hydroxylation site is functionally important? Site-directed
mutagenesis is a key method. Replace the specific residue (e.g., Histidine or Proline) with a non-
hydroxylatable amino acid like Alanine (Ala) and assess functional impact [3] [4]. For example, mutating
His39 to Ala in ribosomal protein ulL.15 impaired ribosomal translational activity, demonstrating the

functional significance of that site [3].

Q3: Are computational predictors reliable for finding new hydroxylation sites? Exercise caution. A
2020 benchmarking study found that computational predictors for proline hydroxylation often do not
perform better than random on new, independent experimental datasets and can produce a high number of

false positives [5]. They are not a substitute for experimental validation.

Troubleshooting Guide

Problem 1: Poor In Vivo Stability or Rapid Clearance

¢ Observed Issue: The compound is cleared too quickly in animal models to achieve the desired
therapeutic effect.
¢ Potential Cause & Solution: The issue may stem from rapid metabolism, particularly hydroxylation
at the morpholine ring, as seen with NU-7026 [2].
o Investigation Method: Use pharmacokinetic simulations to model required dosing
schedules. For NU-7026, simulations predicted that administration four times per day at 100 mg
kg~t intraperitoneally was needed to maintain effective exposure [2].
o Chemical Strategy: Consider synthesizing analogues where metabolically sensitive positions
are blocked. For instance, NU7107 is methylated at C-2 and C-6 of the morpholine ring,
which resulted in a four-fold slower plasma clearance in mice compared to NU7026 [2].

Problem 2: Experimentally Identifying Hydroxylation Sites
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e Observed Issue: Difficulty in reliably detecting and confirming sites of proline hydroxylation using
mass spectrometry (MS).

e Potential Cause: Hydroxylation can be misidentified due to its identical mass shift to methionine
oxidation, low abundance of modified peptides, and lack of diagnostic fragment ions [6].

¢ Recommended Workflow:

o Sample Preparation: Treat cells with a proteasome inhibitor (e.g., MG-132) to prevent
degradation of hydroxylated proteins [6].

o Peptide Enrichment: Use Hydrophilic Interaction Chromatography (HILIC) to separate and
enrich hydroxylated peptides, which are more hydrophilic [6].

o LC-MSIMS Analysis: Perform high-resolution nano-Liquid Chromatography-Mass
Spectrometry. Optimize collision energy to enhance the detection of the diagnostic
hydroxyproline immonium ion [6].

o Validation: Confirm identified sites using synthetic peptides with the proposed modification [6].

Experimental Protocols

This section outlines key methodologies from the search results relevant to studying hydroxylation.

Protocol 1: Assessing Functional Impact of a Hydroxylation Site

This protocol is adapted from studies on ribosomal protein uL.15 [3] [4].
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(Start: Design ConstrucD

Create plasmid with gene for:

- Wild-Type (WT) protein

- Mutant protein (e.g., His39Ala)
- C-terminal tag (e.g., 3xFLAG)

l

Transfect cells (e.g., HEK293T)

'

Verify protein synthesis
and incorporation into complexes
(Western Blot)

l

(Assess Functional Phenotype)

N

Polysome Profile Analysis: RNA-Seq of total and
Sucrose density gradient centrifugation polysome-associated mRNA
to evaluate translation efficiency to identify changes in translated genes

~ 7

Analyze functional impact
of the hydroxylation site mutation

Click to download full resolution via product page

Protocol 2: Workflow for Identifying Proline Hydroxylation by
Mass Spectrometry
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This protocol summarizes the robust workflow described for profiling proline hydroxylation [6].

Gtart: Cell Culture & TreatmenD

Treat cells with:
- PHD inhibitor (e.g., FG-4592)
- Proteasome inhibitor (e.g., MG-132)
- DMSO control

y

Cell Lysis and
Protein Digestion (Trypsin)

l

Peptide Fractionation
using HILIC Chromatography
(32 fractions)

l

High-Resolution
nanoL.C-MS/MS Analysis
Data Analysis with
Specialized Filtering
Use HILIC retention time Optimize search for
to distinguish from oxidation diagnostic immonium ion

Confirm sites using
synthetic hydroxylated peptides
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Important Technical Notes

e Specific hydroxylation sites on NU-7107 itself were not identified in the search results. The
metabolic data primarily relates to its analogue, NU-7026.

e The provided protocols are generalized from studies on protein substrates like ribosomal proteins or
Repo-Man [3] [4] [6], not on the small molecule drug NU-7107. The principles of investigation,
however, are transferable.

e When analyzing MS data, be aware that hydroxylation and oxidation have the same mass shift
(15.994915 Da). The HILIC step is crucial as hydroxylated peptides are more hydrophilic and have
longer retention times, helping to distinguish them from oxidized peptides [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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